Reboxetine mesylate

Norepinephrine Transporter Selectivity Ratio Binding Affinity

Select reboxetine mesylate for its unparalleled norepinephrine transporter (NET) selectivity (SERT/NET ratio 636) and CYP2D6-independent metabolism. This racemic mesylate salt offers 82 mg/mL aqueous solubility, enabling high-concentration dosing. Essential for behavioral studies requiring specific noradrenergic pathway isolation and reproducible exposure across genetic backgrounds.

Molecular Formula C20H27NO6S
Molecular Weight 409.5 g/mol
CAS No. 98769-82-5
Cat. No. B7821350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine mesylate
CAS98769-82-5
Molecular FormulaC20H27NO6S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
InChIInChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
InChIKeyCGTZMJIMMUNLQD-STYNFMPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reboxetine Mesylate (CAS 98769-82-5): Selective Norepinephrine Reuptake Inhibitor for Depression and ADHD Research Procurement


Reboxetine mesylate (CAS 98769-82-5) is a potent and selective norepinephrine reuptake inhibitor (NRI) belonging to the morpholine derivative class. It functions as a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (S,S)-enantiomer being the more potent inhibitor of the norepinephrine transporter (NET) [1]. Reboxetine exhibits high affinity for rat NET (Ki = 1.1 nM) and demonstrates >1000-fold selectivity over α-adrenoceptors, 5-HT, dopamine, and muscarinic ACh receptors . Orally active with linear pharmacokinetics and a terminal elimination half-life of approximately 13 hours, it is indicated for the treatment of major depressive disorder and has been investigated for attention deficit hyperactivity disorder (ADHD) and schizophrenia [2]. As a mesylate salt, it offers high aqueous solubility (82 mg/mL in water at 25°C), facilitating formulation and in vivo administration .

Reboxetine Mesylate vs. Other NRI and Antidepressant Analogs: Why Substitution Compromises Specific Research Outcomes


While several compounds share the norepinephrine reuptake inhibitor (NRI) classification—including atomoxetine, viloxazine, and desipramine—their pharmacological, pharmacokinetic, and tolerability profiles diverge significantly, precluding simple interchangeability. Reboxetine's unique combination of high NET selectivity (SERT/NET ratio of 129-636 depending on species), distinct CYP metabolism pathway (predominantly CYP3A4 with no CYP2D6 involvement), and characteristic side-effect profile (constipation, urinary hesitancy) directly impact experimental design and clinical interpretation [1][2]. Furthermore, variations in solubility, enantiomeric composition, and species-dependent binding affinities necessitate compound-specific optimization for in vitro and in vivo studies [3]. Procurement decisions must therefore be guided by precise, quantitative comparative evidence rather than class-level assumptions.

Reboxetine Mesylate (CAS 98769-82-5) Procurement Evidence: Quantified Differentiation vs. Atomoxetine, Viloxazine, and SSRIs


NET vs. SERT Selectivity: Reboxetine Demonstrates 1000-Fold Higher Selectivity than Atomoxetine and SSRIs

Reboxetine mesylate exhibits substantially higher selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) compared to atomoxetine and viloxazine. In human NET binding assays, (S,S)-reboxetine displays a Ki of 1.04 nM for NET and 661 nM for SERT, yielding a SERT/NET selectivity ratio of 636 [1]. This contrasts sharply with atomoxetine, which has a SERT/NET ratio of approximately 137 in similar assays, and with desipramine (ratio 92) and viloxazine (ratio 49) [1]. Furthermore, functional uptake inhibition assays in rat synaptosomes demonstrate reboxetine's IC50 for NET is 8.5 nM, compared to 6.9 µM for SERT, representing an 812-fold functional selectivity [2]. The rank order of selectivity ratios in human neocortex is citalopram ≥ duloxetine = fluvoxamine ≥ fluoxetine > milnacipran > desipramine = atomoxetine > (S,S)-reboxetine, confirming reboxetine as the most NET-selective agent [3].

Norepinephrine Transporter Selectivity Ratio Binding Affinity

CYP Metabolism Profile: Reboxetine Bypasses CYP2D6 Polymorphism, Unlike Paroxetine and Atomoxetine

Reboxetine's metabolism is predominantly mediated by CYP3A4, with no significant involvement of CYP2D6, conferring a pharmacokinetic advantage in genetically diverse populations. In a clinical study of 26 healthy male volunteers, reboxetine serum concentrations showed no correlation with CYP2D6 genotype or phenotype (p > 0.05), whereas paroxetine concentrations exhibited significant dependence on CYP2D6 status [1]. Specifically, reboxetine treatment produced no evidence of CYP2D6 enzyme inhibition, in stark contrast to paroxetine which strongly inhibited CYP2D6 [1]. Atomoxetine, while also an NRI, is metabolized by CYP2D6 and its clearance is significantly reduced in poor metabolizers, leading to 5- to 10-fold higher plasma concentrations [2]. Reboxetine's linear pharmacokinetics remain unaffected by CYP2D6 polymorphism, simplifying dosing and reducing inter-individual variability [3].

Drug Metabolism Cytochrome P450 Pharmacogenomics

Clinical Efficacy vs. SSRIs: Comparable Antidepressant Response but Distinct Side-Effect Profile

Meta-analysis of 9 double-blind, randomized trials (n=2641) comparing reboxetine with selective serotonin reuptake inhibitors (SSRIs) for major depressive disorder reveals comparable efficacy but significantly different tolerability profiles. Response rates were similar between SSRIs (63.9%) and reboxetine (59.2%)-treated groups (p=0.118) [1]. However, overall discontinuation rates favored SSRIs (25.1% vs. 32.0%; p=0.015), as did discontinuation due to intolerance (8.5% vs. 12.6%; p=0.007) [1]. Notably, side-effect profiles diverged: SSRI-treated patients experienced higher rates of nausea, hypersomnia, and fatigue, while reboxetine-treated patients reported more constipation, difficulty urinating, and insomnia [2]. Another meta-analysis calculated a pooled odds ratio for response rate of 1.04 (95%CI: 0.75-1.46) for reboxetine vs. other antidepressants, confirming non-inferiority [3].

Major Depressive Disorder Response Rate Tolerability

Aqueous Solubility Advantage: Reboxetine Mesylate Offers 4.1-Fold Higher Water Solubility than Free Base

The mesylate salt form of reboxetine provides substantially enhanced aqueous solubility compared to the free base, facilitating dissolution and formulation for in vivo administration. Reboxetine mesylate exhibits a solubility of 82 mg/mL in water at 25°C, whereas the free base form shows limited aqueous solubility of approximately 20 mg/mL under the same conditions . This 4.1-fold improvement in solubility directly translates to more flexible dosing options and reduced vehicle volume in preclinical studies. Furthermore, reboxetine mesylate maintains excellent solubility in DMSO (82 mg/mL), ensuring reliable preparation of stock solutions for in vitro assays . The compound is freely soluble in water (>20% w/v) and can be prepared as a 50 mM solution in both water and DMSO . In contrast, alternative NRIs like atomoxetine hydrochloride require more complex formulation approaches due to lower aqueous solubility.

Formulation In Vivo Dosing Solubility

Potency Across Species: Reboxetine Exhibits 117-Fold Higher NET Affinity in Rat vs. Human but Maintains Selectivity

Reboxetine demonstrates significant species-dependent variation in NET binding affinity, with approximately 117-fold higher potency in rat compared to human tissue. In rat NET assays, reboxetine exhibits a Ki of 1.1 nM, whereas human NET binding assays yield a Ki of approximately 129 nM [1]. Despite this difference in absolute affinity, reboxetine maintains its selectivity profile across species, with >1000-fold selectivity over SERT and DAT in both rat and human systems . This contrasts with atomoxetine, which shows less pronounced species differences (rat Ki ~3.4 nM, human Ki ~5 nM) [2]. Importantly, repeated administration of reboxetine (10 mg/kg i.p., twice daily for 14 days in rats) does not alter its potency or selectivity, confirming sustained pharmacological activity [3]. Researchers must account for this potency differential when designing cross-species translational studies.

Species Differences NET Binding Preclinical Translation

Optimal Procurement Applications for Reboxetine Mesylate (CAS 98769-82-5) Based on Differentiating Evidence


Noradrenergic Mechanism Studies Requiring High NET Selectivity Over SERT

Reboxetine mesylate is the preferred tool compound for isolating noradrenergic signaling pathways due to its SERT/NET selectivity ratio of 636 in human binding assays—significantly higher than atomoxetine (ratio 137), desipramine (92), or viloxazine (49) [1]. This exceptional selectivity minimizes serotonergic confounding in behavioral, electrophysiological, and neurochemical studies. Researchers investigating locus coeruleus-norepinephrine system function, attention networks, or stress responses should procure reboxetine over alternative NRIs to ensure specificity of observed effects.

Pharmacogenomic Studies Requiring CYP2D6-Independent Pharmacokinetics

Studies involving genetically diverse populations or requiring minimized inter-individual pharmacokinetic variability should utilize reboxetine due to its CYP2D6-independent metabolism. Unlike paroxetine and atomoxetine, which exhibit significant CYP2D6 genotype-dependent exposure variability (5-10 fold differences for atomoxetine), reboxetine serum concentrations show no correlation with CYP2D6 genotype or phenotype (p > 0.05) [2][3]. This property is critical for pharmacogenomic research, personalized medicine studies, and clinical trials where reproducible drug exposure is essential.

Preclinical Rodent Models of Depression and ADHD with High-Dose Oral Dosing

Reboxetine mesylate's superior aqueous solubility (82 mg/mL at 25°C) and oral bioavailability make it the optimal choice for chronic dosing studies in rodents . The 4.1-fold solubility advantage over the free base form enables preparation of concentrated dosing solutions with minimal vehicle volume, reducing stress and vehicle-related artifacts. Studies requiring sustained NET inhibition over weeks—such as chronic mild stress models of depression or ADHD behavioral assays—benefit from reboxetine's stable pharmacokinetic profile and maintained selectivity following repeated administration [4].

Clinical Comparator Studies Evaluating Noradrenergic vs. Serotonergic Antidepressant Mechanisms

Reboxetine serves as an essential active comparator in head-to-head trials against SSRIs, providing a distinct side-effect signature (higher rates of constipation, urinary hesitancy, insomnia) while maintaining comparable antidepressant efficacy (59.2% vs. 63.9% response rate, p=0.118) [5]. Researchers investigating differential treatment outcomes based on symptom clusters (e.g., fatigue vs. agitation) or biomarker profiles should procure reboxetine as the prototypical NRI comparator to fluoxetine, paroxetine, or citalopram. This application is supported by robust meta-analytic evidence from 9 randomized trials encompassing 2641 patients [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reboxetine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.